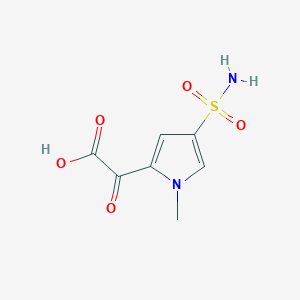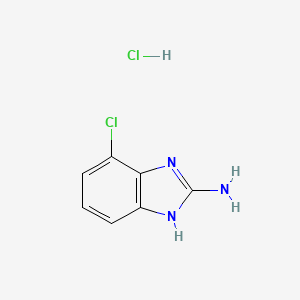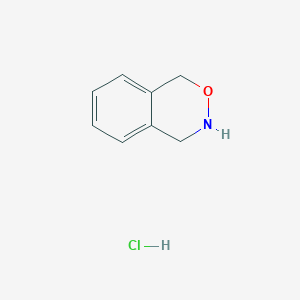
N-Boc-1-ethynylcyclobutanamine
Übersicht
Beschreibung
N-Boc-1-ethynylcyclobutanamine, also known as tert-butyl N-(1-ethynylcyclobutyl)carbamate, is a useful research chemical . It has a molecular weight of 195.26 and a molecular formula of C11H17NO2 .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . An efficient and practical protocol allows the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .Molecular Structure Analysis
The molecular structure of this compound is represented by the canonical SMILES: CC©©OC(=O)NC1(CCC1)C#C .Chemical Reactions Analysis
N-Boc deprotection is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . Use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .Physical And Chemical Properties Analysis
This compound has a molecular weight of 195.26 and a molecular formula of C11H17NO2 . Its IUPAC Name is tert-butyl N-(1-ethynylcyclobutyl)carbamate .Wissenschaftliche Forschungsanwendungen
1. Pharmaceutical Development and Biological Applications
Glycemic Control and Weight Loss : N-Boc-1-ethynylcyclobutanamine derivatives, like Boc5, have been identified as non-peptidic agonists at glucagon-like peptide-1 receptors. These compounds show promise in eliciting antidiabetic and antiobesity effects. Boc5, in particular, has been demonstrated to induce durable restoration of glycemic control and promote weight (fat) loss in diabetic mice, showcasing its potential as a therapeutic agent for diabetes and obesity management (Su et al., 2008).
Gene Delivery : Novel biodegradable poly(disulfide amine)s containing this compound derivatives have shown high transfection efficiency and low cytotoxicity, positioning them as promising nonviral gene delivery carriers. These compounds have superior buffering capacity and the ability to facilitate the escape of DNA from the endosomal compartment, significantly contributing to gene therapy research (Ou et al., 2008).
2. Material Science and Polymer Chemistry
- Polymer Materials Chemistry : The tert-butoxycarbonyl (BOC) group, a component of this compound, is utilized in organic synthesis and polymer materials chemistry as a protective group. Its significance is particularly noted in the study of thermal decomposition behavior of polymers, aiding in the synthesis and understanding of polymer stability and degradation (Jing et al., 2019).
3. Photocatalysis and Environmental Applications
- Visible Light Photocatalysis : this compound derivatives have been explored for photocatalytic applications, particularly in the field of air cleaning. For instance, N-doped (BiO)2CO3 hierarchical microspheres self-assembled by nanosheets (N-BOC) exhibit excellent visible light photocatalytic activity and high photochemical stability and durability, presenting new avenues for environmental pollution control (Dong et al., 2012).
4. Synthetic Chemistry
- Chemoselective Ligations and Conjugations : this compound and its derivatives have been applied in synthetic chemistry for native chemical ligation at phenylalanine, enabling the synthesis of complex peptides and proteins. This application is pivotal for the synthesis of bioactive compounds and the development of new synthetic methodologies (Crich & Banerjee, 2007).
Wirkmechanismus
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-(1-ethynylcyclobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-5-11(7-6-8-11)12-9(13)14-10(2,3)4/h1H,6-8H2,2-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGDOLWJFQBSON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B1435397.png)
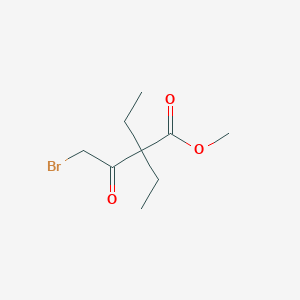
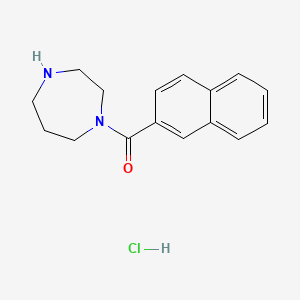

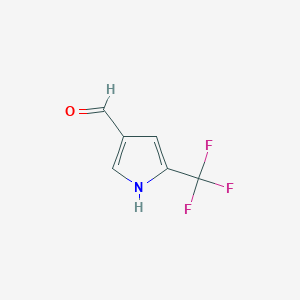
![N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride](/img/structure/B1435408.png)


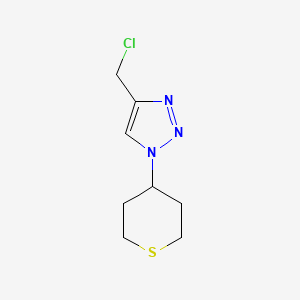

![[2-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B1435413.png)
